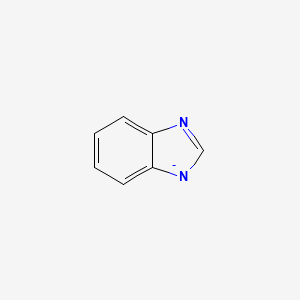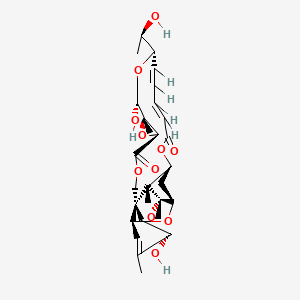
Baccharinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baccharinol is a secondary metabolite derived from plants of the genus Baccharis. These plants are known for their diverse range of bioactive compounds, which have been studied for various medicinal properties. This compound, in particular, has garnered attention due to its potential therapeutic applications, especially in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccharinol can be synthesized through several organic synthesis routes. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves extraction from Baccharis plant species. The plants are harvested, dried, and subjected to solvent extraction to isolate the bioactive compounds. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Baccharinol serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anticancer properties, inhibiting tumor cell proliferation and inducing apoptosis. It is being explored as a potential chemotherapeutic agent.
Industry: The compound’s bioactive properties make it useful in the development of natural pesticides and herbicides.
Mechanism of Action
Baccharinol exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell growth and apoptosis. The compound’s ability to induce oxidative stress in cancer cells leads to cell death, making it a potent anticancer agent.
Comparison with Similar Compounds
Artepillin C: Another compound derived from Baccharis species, known for its anticancer properties.
Baccharin: A related compound with similar bioactive properties.
Curcuphenol: Exhibits anticancer activities similar to Baccharinol.
Uniqueness: this compound stands out due to its unique chemical structure and specific interactions with cellular targets. Its ability to selectively induce apoptosis in cancer cells while sparing healthy cells highlights its potential as a safer chemotherapeutic agent compared to other compounds.
Properties
CAS No. |
63783-94-8 |
|---|---|
Molecular Formula |
C29H38O11 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(1R,3R,6R,8R,12S,14R,15S,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H38O11/c1-15-9-21-28(11-17(15)31)13-36-25(34)24-26(3,40-24)19(32)12-35-18(16(2)30)7-5-6-8-23(33)39-20-10-22(38-21)29(14-37-29)27(20,28)4/h5-9,16-22,24,30-32H,10-14H2,1-4H3/b7-5+,8-6-/t16-,17-,18-,19+,20-,21-,22-,24-,26-,27-,28-,29+/m1/s1 |
InChI Key |
ZGOCMMMDEQOCDU-OIFNLFKASA-N |
SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(C[C@H]1O)COC(=O)[C@@H]4[C@](O4)([C@H](CO[C@H](/C=C/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@@H](C)O)O)C |
Canonical SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
Synonyms |
baccharinoid B4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


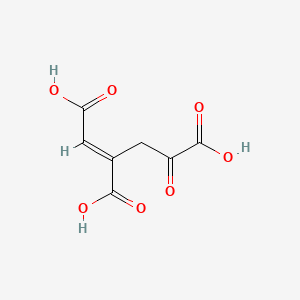
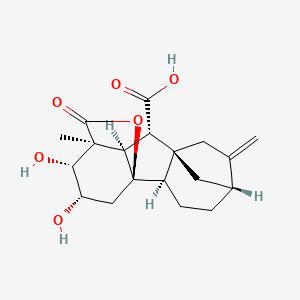
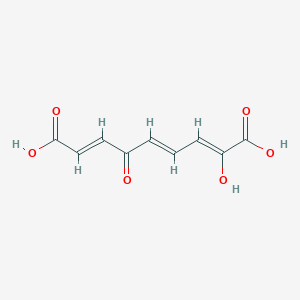
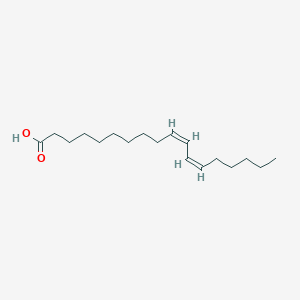
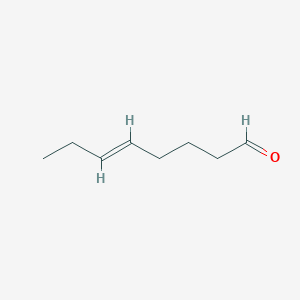
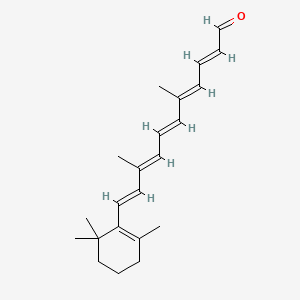
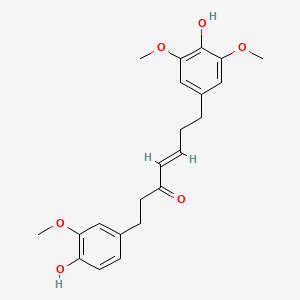
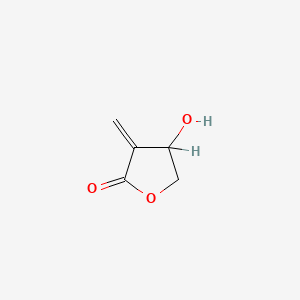
![3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one](/img/structure/B1237160.png)
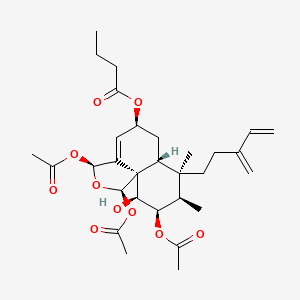
![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

